N-[(4-methoxyphenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide
Description
N-[(4-methoxyphenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a thiophene ring
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C20H22N4O3S/c1-26-16-8-6-14(7-9-16)12-21-20(25)24-10-2-4-15(13-24)19-22-18(23-27-19)17-5-3-11-28-17/h3,5-9,11,15H,2,4,10,12-13H2,1H3,(H,21,25) |
InChI Key |
YBJDQJWDWGXBRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)C3=NC(=NO3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative. The piperidine ring can be introduced via a nucleophilic substitution reaction. The final step often involves coupling the thiophene ring with the oxadiazole-piperidine intermediate under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can yield the corresponding amine derivatives.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, or it may interact with specific receptors on cell surfaces to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, oxadiazole derivatives, and thiophene derivatives. Examples include:
Tipepidine: A piperidine derivative used as an antitussive agent.
Tiquizium Bromide: A piperidine derivative used as an antispasmodic agent.
Timepidium Bromide: Another piperidine derivative with antispasmodic properties.
Dorzolamide: A thiophene derivative used as a carbonic anhydrase inhibitor.
Tioconazole: A thiophene derivative used as an antifungal agent.
Uniqueness
What sets N-[(4-methoxyphenyl)methyl]-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
